1-[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine hydrochloride
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Overview
Description
1-[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group, which is often associated with increased metabolic stability and lipophilicity, making it a valuable candidate for pharmaceutical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, 4-(2-Methoxyethoxy)-3-(trifluoromethyl)benzaldehyde.
Reductive Amination: The benzaldehyde is then subjected to reductive amination with methanamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the primary amine.
Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Medicine: Its potential therapeutic properties are explored in drug discovery, particularly for conditions requiring compounds with high metabolic stability.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 1-[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The methoxyethoxy group may also play a role in modulating the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]ethanamine hydrochloride
- 1-[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]propanamine hydrochloride
Uniqueness
Compared to similar compounds, 1-[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine hydrochloride stands out due to its specific combination of functional groups, which confer unique properties such as enhanced metabolic stability and lipophilicity. These characteristics make it particularly valuable in pharmaceutical research, where such properties are crucial for drug development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
[4-(2-methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2.ClH/c1-16-4-5-17-10-3-2-8(7-15)6-9(10)11(12,13)14;/h2-3,6H,4-5,7,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVIZBDZYAEEAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)CN)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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